molecular formula C13H19NO3S B230981 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine

1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine

Cat. No. B230981
M. Wt: 269.36 g/mol
InChI Key: QNPRMNJMVMLNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine is a chemical compound used in scientific research. It is also known as MPP and is classified as a sulfonamide. This compound has gained attention due to its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine reduces inflammation.
Biochemical and Physiological Effects:
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine in lab experiments is its high purity. The synthesis method yields a pure product that can be used in various assays. However, one of the limitations is its low solubility in water. This can make it difficult to use in certain assays that require water as a solvent.

Future Directions

There are various future directions for the research on 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine. One direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water are also areas of future research.

Synthesis Methods

The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base. This reaction yields the desired product in good yields. The purity of the product can be improved through recrystallization.

Scientific Research Applications

1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in vitro and in vivo. Its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis is also being investigated.

properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H19NO3S/c1-11-6-7-12(17-2)13(10-11)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

QNPRMNJMVMLNHH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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